dipropylene glycol ethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

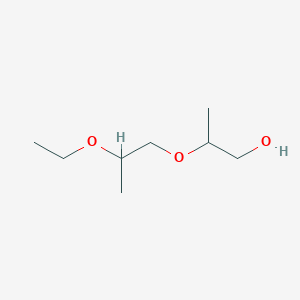

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVLEKBQSDTQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)COC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892994 | |

| Record name | 2-(2-ethoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-24-6 | |

| Record name | 2-(2-Ethoxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15764-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol ethyl ether (DPGEE) is a versatile, high-performance glycol ether solvent utilized across a wide range of industrial, commercial, and research applications.[1] Characterized by its high solvency, low volatility, and faint, mild odor, DPGEE is a key component in the formulation of coatings, inks, cleaners, and agricultural products.[1] In the context of research and drug development, its properties as a solvent and a coupling agent make it a valuable tool for various formulation and synthesis challenges.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Isomerism

This compound is not a single compound but rather a mixture of structural isomers.[1] The specific distribution of these isomers can vary depending on the manufacturing process. The primary isomers are formed from the reaction of ethanol (B145695) with one or two propylene (B89431) oxide units.

The chemical structures of the main isomers of this compound are depicted below. The CAS number for the isomer mixture is 15764-24-6, while other CAS numbers may correspond to specific isomers.[3]

Caption: Chemical structures of the primary isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it an effective solvent for a wide range of substances.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₃ | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, mild, ether-like | [1] |

| Boiling Point | 190 °C (374 °F) | [5] |

| Freezing Point | -80 °C (-112 °F) | [5] |

| Flash Point | 85 °C (185 °F) (closed cup) | [5] |

| Density | 0.948 g/cm³ | [6] |

| Vapor Pressure | 0.37 hPa at 20°C | [6] |

| Water Solubility | Miscible | [1] |

| log Kow (Octanol/Water Partition Coefficient) | 0.0061 | [6] |

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of propylene oxide with ethanol. This reaction is generally carried out under catalytic conditions.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Determination of Physical Properties

Standard ASTM (American Society for Testing and Materials) methods are typically employed for the determination of the physical properties of glycol ethers like DPGEE.

-

Boiling Point: Determined using methods such as ASTM D1078. This involves distilling the liquid under controlled conditions and recording the temperature at which the liquid boils.

-

Density: Measured using a hydrometer or a digital density meter according to ASTM D891.

-

Flash Point: Determined using a closed-cup tester, following a method like ASTM D93. This test indicates the lowest temperature at which the vapors of the material will ignite.

Spectroscopic Analysis

5.2.1. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Expected Absorptions:

-

A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

-

C-H stretching bands just below 3000 cm⁻¹ from the alkyl groups.

-

A strong C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, characteristic of ethers.[4]

-

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure and confirm the identity of the isomers.

-

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals:

-

Signals in the range of 3.4-4.5 ppm corresponding to protons on carbons adjacent to the ether oxygen.

-

A broad signal for the hydroxyl proton.

-

Upfield signals for the methyl and methylene (B1212753) protons of the ethyl and propyl groups.

-

-

Expected ¹³C NMR Signals:

-

Signals in the range of 50-80 ppm for the carbons bonded to the ether oxygen.

-

Upfield signals for the other aliphatic carbons.

-

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the different isomers in the mixture and to detect any impurities.

-

Methodology: A diluted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Safety and Toxicology

This compound is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]

-

Toxicological Profile: Studies on propylene glycol ethers, in general, indicate a lack of genotoxic, developmental, and reproductive hazards.[8] Chronic exposure to high concentrations may affect the liver.[5] It is not classified as a carcinogen or mutagen.[1]

Applications in Research and Drug Development

The unique properties of DPGEE make it a useful excipient and solvent in various research and development applications:

-

Solubilizing Agent: Its ability to dissolve a wide range of organic molecules can be leveraged in the formulation of poorly soluble drug candidates for in vitro and in vivo studies.

-

Coupling Agent: It can act as a bridge to create stable mixtures of otherwise immiscible components.

-

Reaction Medium: Its relatively high boiling point makes it a suitable solvent for chemical reactions that require elevated temperatures.

Conclusion

This compound is a well-characterized solvent with a favorable safety profile and a range of useful physicochemical properties. For researchers and professionals in drug development, a thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe application in the laboratory and in formulated products. The information presented in this guide provides a solid foundation for the use of DPGEE in scientific and industrial settings.

References

- 1. shell.com [shell.com]

- 2. ecetoc.org [ecetoc.org]

- 3. This compound | 15764-24-6 [chemicalbook.com]

- 4. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Dipropylene Glycol Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of dipropylene glycol ethyl ether (DPEE), a versatile solvent with significant applications across various industries. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the production of high-purity DPEE.

Introduction

This compound (DPEE) is a member of the P-series glycol ethers, a class of solvents known for their excellent solvency, high boiling points, and low volatility.[1] It is a mixture of isomers, with the primary component being 1-(2-ethoxypropoxy)-2-propanol. DPEE's bifunctional nature, possessing both ether and alcohol functionalities, allows it to be an effective solvent for a wide range of substances, including resins, inks, and coatings.[2] The production of DPEE involves a two-step ethoxylation process, followed by purification to remove byproducts and unreacted starting materials.

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through the base-catalyzed reaction of propylene (B89431) oxide with ethanol (B145695).[2] This process occurs in two sequential steps:

-

Formation of Propylene Glycol Ethyl Ether (PGEE): Ethanol reacts with one molecule of propylene oxide to form a mixture of propylene glycol ethyl ether isomers.

-

Formation of this compound (DPEE): The newly formed PGEE then reacts with a second molecule of propylene oxide to yield DPEE.

This sequential addition is carefully controlled to maximize the yield of the desired DPEE isomers and minimize the formation of higher glycol ethers such as tripropylene (B76144) glycol ethyl ether.[2]

Signaling Pathway of DPEE Synthesis

The synthesis of DPEE is a base-catalyzed nucleophilic ring-opening of propylene oxide. The process can be visualized as follows:

Caption: Base-catalyzed synthesis of DPEE from ethanol and propylene oxide.

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from procedures for similar glycol ethers. The following is a representative protocol:

-

Reactor Setup: A stirred-tank reactor equipped with a heating and cooling system, a pressure gauge, and inlets for reactants and catalyst is required. The reactor should be purged with an inert gas, such as nitrogen, to prevent side reactions.

-

Catalyst Preparation: A solution of a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in ethanol is prepared.

-

Reaction Initiation: The ethanolic catalyst solution is charged into the reactor. The reactor is heated to the desired reaction temperature, typically in the range of 80-160°C.[3]

-

Propylene Oxide Addition: Propylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction and maintain the temperature within the desired range. The molar ratio of ethanol to propylene oxide is a critical parameter to control the formation of mono-, di-, and higher glycol ethers. An excess of ethanol favors the formation of PGEE, while a higher ratio of propylene oxide will lead to a greater proportion of DPEE and higher ethers.

-

Second Propoxylation: After the initial reaction to form PGEE, additional propylene oxide is introduced to the reactor to facilitate the formation of DPEE.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to determine the composition of the reaction mixture.

-

Catalyst Neutralization: Upon completion of the reaction, the basic catalyst is neutralized with an acid, such as sulfuric or phosphoric acid. This step is crucial to prevent further reactions and corrosion.

-

Crude Product: The resulting mixture contains DPEE, unreacted PGEE, higher glycol ethers, neutralized catalyst salts, and other byproducts.

Quantitative Data for Synthesis

| Parameter | Typical Range (Illustrative) | Reference |

| Reactants | Ethanol, Propylene Oxide | [2] |

| Catalyst | Sodium Hydroxide, Potassium Hydroxide | [3] |

| Catalyst Concentration | 0.005-0.05% (w/w) (for similar processes) | [5] |

| Molar Ratio (Alcohol:PO) | 1:1 to 5:1 (for initial step) | [5] |

| Reaction Temperature | 80 - 160 °C | [3] |

| Reaction Pressure | 0.2 - 0.5 MPa (for similar processes) | [5] |

| Reaction Time | 1 - 10 hours | [4][5] |

| Typical Purity (Assay) | ≥ 98.0% | [2] |

Purification of this compound

The crude product from the synthesis process is a mixture of various components that need to be separated to obtain high-purity DPEE. Fractional distillation is the primary method used for the purification of glycol ethers.

Purification Workflow

A typical purification process involves multiple distillation steps to separate the desired DPEE isomers from lighter and heavier components.

Caption: Multi-stage distillation process for the purification of DPEE.

Experimental Protocol for Purification

The following protocol outlines the general steps for the purification of DPEE by fractional distillation:

-

Filtration: The crude reaction mixture is first filtered to remove the solid catalyst salts formed during neutralization.

-

First Distillation (Light Ends Removal): The filtered crude product is fed into a distillation column designed to remove low-boiling components. Unreacted ethanol and propylene glycol ethyl ether (PGEE) are separated as the overhead product. The column is operated under vacuum to reduce the boiling points and prevent thermal degradation of the glycol ethers.

-

Second Distillation (DPEE Isolation): The bottom product from the first column, which is enriched in DPEE and heavier components, is then fed into a second distillation column. In this column, purified DPEE is collected as the overhead or side-stream product.

-

Heavy Ends Removal: The high-boiling components, including tripropylene glycol ethyl ether and other oligomers, are removed as the bottom product from the second column.

For enhanced purification of similar glycol ethers, such as dipropylene glycol tert-butyl ether, extractive distillation has been employed.[6] This technique involves introducing a high-boiling solvent to alter the relative volatilities of the components, facilitating the separation of close-boiling impurities.[6]

A patent for the purification of dipropylene glycol dimethyl ether describes a method involving an initial acetal (B89532) reaction to convert propylene glycol impurity into a higher boiling cyclic acetal, followed by negative pressure rectification.[7]

Quantitative Data for Purification

Specific distillation parameters for DPEE are not widely published. However, data from the purification of related glycol ethers can serve as a reference. For the vacuum distillation of dipropylene glycol methyl ether, a tower top temperature of 60°C and a pressure of -0.95 MPa to -0.92 MPa have been reported.[7] For the extractive distillation of dipropylene glycol tert-butyl ether, a column pressure of 10 to 50 mm Hg and a reflux/distillate ratio greater than 5 are preferred.[6]

| Parameter | Typical Range (Illustrative) | Reference |

| Purification Method | Fractional Vacuum Distillation | [8] |

| Column Pressure | 10 - 400 mm Hg | [6] |

| Tower Top Temperature | 35 - 70 °C (for light ends removal in a similar process) | [8] |

| Still Temperature | 75 - 150 °C (for similar processes) | [7][8] |

| Reflux Ratio | 1:2 to 2:1 (for light ends removal in a similar process) | [8] |

| Final Purity | > 99% | [4][9] |

Analysis and Quality Control

The purity and isomer distribution of DPEE are critical for its performance in various applications. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the characterization of glycol ethers.

Analytical Methodology

A typical GC-MS method for the analysis of glycol ethers involves:

-

Sample Preparation: The DPEE sample is diluted in a suitable solvent. An internal standard may be added for quantitative analysis.[10]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating polar compounds, such as a wax-type or a cyano-based column.[1] The oven temperature is programmed to ramp up to achieve separation of the different isomers and impurities.

-

MS Detection: The separated components are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification.

Isomer Identification

DPEE exists as a mixture of isomers. The different isomers can be separated and identified using high-resolution capillary GC columns.[1][10] The mass spectrometer provides characteristic fragmentation patterns for each isomer, aiding in their structural elucidation.

Conclusion

The synthesis and purification of this compound are well-established processes that rely on the controlled reaction of propylene oxide with ethanol, followed by multi-stage distillation. While specific industrial parameters are often proprietary, this guide provides a comprehensive overview of the fundamental principles and methodologies involved. For researchers and professionals in drug development, a thorough understanding of these processes is essential for sourcing high-purity solvents and for the development of new synthetic routes and purification techniques. Further research into more efficient and environmentally benign catalysts and purification methods continues to be an active area of investigation.

References

- 1. gcms.cz [gcms.cz]

- 2. shell.com [shell.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN103641694A - Method for preparing dipropylene glycol dipropyl ether - Google Patents [patents.google.com]

- 5. CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 6. Process for recovering dipropylene glycol tert-butyl ethers - Patent 0669307 [data.epo.org]

- 7. CN106008177A - Method for purifying dipropylene glycol dimethyl ether - Google Patents [patents.google.com]

- 8. CN104211584A - Method for preparing dipropylene glycol methyl ether - Google Patents [patents.google.com]

- 9. CN101921179B - Preparation method of dipropylene glycol methyl propyl ether - Google Patents [patents.google.com]

- 10. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Dipropylene Glycol Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dipropylene glycol ethyl ether (DPGEE), a versatile solvent with numerous applications in industrial and pharmaceutical formulations. This document details the structural isomers, their physicochemical characteristics, synthesis pathways, and relevant experimental protocols for their separation and identification.

Introduction to this compound

This compound is a member of the P-series glycol ethers, produced from the reaction of propylene (B89431) oxide and ethanol (B145695).[1][2] It is a clear, colorless liquid with a mild, ethereal odor.[1] Commercial DPGEE is not a single compound but a mixture of structural isomers, which is a critical consideration in applications where specific isomer properties are important.[3] Its utility as a solvent is derived from its bifunctional nature, possessing both ether and alcohol functionalities, which allows it to dissolve a wide range of substances.[1]

Isomers of this compound

The synthesis of this compound involves the reaction of propylene glycol ethyl ether with propylene oxide.[4] Due to the asymmetric nature of propylene oxide, this reaction can result in the formation of four primary structural isomers. The ether linkage can be between the primary and secondary carbons of the two propylene glycol units in different configurations.

The four principal isomers of this compound are:

-

1-(2-ethoxypropoxy)propan-2-ol

-

2-(2-ethoxypropoxy)propan-1-ol

-

1-ethoxy-2-(2-hydroxypropoxy)propane

-

2-ethoxy-1-(2-hydroxypropoxy)propane

The commercial product is typically a mixture of these isomers.[3]

Physicochemical Characteristics of DPGEE Isomers

Quantitative data for the individual isomers of this compound are not extensively reported in publicly available literature. The table below summarizes the available data for the commercial mixture and for the closely related propylene glycol ethyl ether, which serves as a precursor.

Table 1: Physicochemical Properties of this compound (Commercial Mixture)

| Property | Value |

| CAS Number | 15764-24-6[5] |

| Molecular Formula | C8H18O3[5] |

| Molecular Weight | 162.23 g/mol [5] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 223.5 ± 15.0 °C (at 760 Torr)[5] |

| Density | 0.945 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[5] |

| Flash Point | 89.0 ± 20.4 °C[5] |

| Vapor Pressure | 0.019 mmHg (at 25 °C)[5] |

| Refractive Index | 1.4100 (estimate)[5] |

| Water Solubility | Miscible |

Table 2: Physicochemical Properties of 1-Ethoxy-2-propanol (a precursor)

| Property | Value |

| CAS Number | 1569-02-4[6] |

| Molecular Formula | C5H12O2[6] |

| Molecular Weight | 104.15 g/mol [6] |

| Appearance | Clear, colorless liquid[6] |

| Boiling Point | 132 °C[6] |

| Melting Point | -59 °C[6] |

| Density | 0.9028 g/cm³ (at 20 °C)[6] |

| Flash Point | 42 °C[7] |

| Vapor Pressure | 4 mmHg (at 25 °C)[6] |

| Refractive Index | 1.405-1.409[7] |

| Water Solubility | Soluble[6] |

Synthesis of this compound Isomers

The industrial synthesis of this compound involves a two-step process.[4] The first step is the formation of propylene glycol ethyl ether from the reaction of ethanol with propylene oxide. The resulting mixture of propylene glycol ethyl ether isomers then reacts with another molecule of propylene oxide to yield the isomers of this compound.[4] This process is typically base-catalyzed.[4]

Caption: General synthesis pathway for this compound.

The structures of the four primary isomers are depicted below.

Caption: The four primary structural isomers of this compound.

Experimental Protocols

Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of this compound isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS).[3][8]

Objective: To separate and identify the isomers of this compound in a sample.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is recommended for the separation of these isomers.[9] An HP-5 or equivalent column (30m x 0.25mm x 0.25µm) can also be used.[8]

Reagents:

-

DPGEE sample

-

High-purity helium or hydrogen as carrier gas

-

Solvent for dilution (e.g., methanol, isopropanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the DPGEE sample in a suitable solvent.

-

GC Conditions:

-

MS Conditions (if applicable):

-

Data Analysis: Identify the individual isomers based on their retention times and mass spectra. The mass spectra can be compared to library data for confirmation.

References

- 1. Dipropylene Glycol Monoethyl Ether - Ataman Kimya [atamanchemicals.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. gcms.cz [gcms.cz]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 1-Ethoxy-2-propanol(1569-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 1-Ethoxy-2-propanol CAS#: 1569-02-4 [m.chemicalbook.com]

- 8. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 9. glsciences.com [glsciences.com]

An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether (CAS Number: 15764-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol ethyl ether (DPEE), identified by the CAS number 15764-24-6, is a versatile organic solvent belonging to the family of propylene (B89431) oxide-based glycol ethers.[1] It is a clear, colorless liquid characterized by a faint, mild odor.[1] This document provides a comprehensive overview of the physicochemical properties, safety and toxicological data, and common industrial applications of DPEE, tailored for a scientific audience. While its primary use is in industrial settings, understanding its properties is crucial for researchers in various fields, including those in drug development who may encounter this solvent in formulation or manufacturing processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties make it a slow-evaporating solvent with good solvency for a variety of resins and other organic materials.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C8H18O3 | [3][4][5] |

| Molecular Weight | 162.23 g/mol | [3][5] |

| Appearance | Colorless, clear liquid | [2][5] |

| Boiling Point | 223.498 °C at 760 mmHg | [4] |

| Density | 0.946 g/cm³ | [4] |

| Flash Point | 88.969 °C | [4] |

| Vapor Pressure | 0.019 mmHg at 25°C | [4] |

| Refractive Index | 1.427 | [4] |

| Water Solubility | Miscible | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of chemical substances. Below are references to the available spectral data for this compound.

-

¹³C NMR Spectroscopy: Spectral data for the ¹³C NMR of dipropylene glycol monoethyl ether is available in public databases.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS data for dipropylene glycol monoethyl ether can be found in the NIST Mass Spectrometry Data Center.[6] The fragmentation pattern of glycol ethers is characterized by the ready fragmentation of the glycol units, often resulting in a low abundance of ions greater than 150 amu.[7]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra for dipropylene glycol monoethyl ether are publicly available.[6]

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid solvent like DPEE can be determined using several methods:

-

Distillation Method: A simple distillation apparatus can be used. A specified volume of the sample (e.g., 25 mL) is heated in a distilling flask.[8] The temperature is recorded from the point the first drop of distillate falls from the condenser tip to when the last of the liquid evaporates.[8] The observed temperature should be corrected for atmospheric pressure.[8]

-

Thiele Tube Method: This micro method requires a smaller sample volume. The sample is placed in a small tube with an inverted capillary tube. The assembly is heated in a Thiele tube filled with oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and, upon cooling, the liquid is drawn back into the capillary.[9]

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the boiling temperatures of pure solvents and mixtures.[10] A small amount of the sample is sealed in an aluminum crucible with a pinhole. The sample is heated at a controlled rate, and the boiling point is determined from the onset of the endothermic peak corresponding to vaporization.[10]

Viscosity Measurement

The viscosity of glycol ethers can be determined using various viscometers:

-

Capillary Viscometer: An Ubbelohde type capillary viscometer can be used. The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter is measured. The kinematic viscosity is then calculated from this flow time.[11]

-

Rotational Viscometer: This type of viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This method is suitable for determining the rheological properties of non-Newtonian fluids.[12]

-

Falling Needle Viscometer: This method involves measuring the time it takes for a needle of known density and dimensions to fall through the liquid under gravity.[12]

Applications

This compound is primarily used as an industrial solvent due to its high solvency, low volatility, and low odor.[1] Its bifunctional nature (ether-alcohol) allows it to be miscible with both water and a wide range of organic substances.[1]

Caption: Major industrial applications of this compound.

Safety and Toxicology

A summary of the available toxicological data for this compound is presented below. Overall, it is considered to have a low order of acute toxicity.

| Endpoint | Result | Species | Method | Reference(s) |

| Acute Oral Toxicity | LD50 > 2000 mg/kg | Rat | Oral Gavage | [13][14] |

| Dermal Irritation | Non-irritant to slightly irritating | Rabbit | 4-hour semi-occlusive application | [15][16][17] |

| Eye Irritation | Slightly irritating | Rabbit | Not specified | [13] |

| Skin Sensitization | Not a sensitizer | Guinea Pig | Delayed contact hypersensitivity study | [13] |

| Mutagenicity (Ames Test) | Negative | Salmonella typhimurium | With and without metabolic activation | [13][18] |

| Carcinogenicity | Not classified as a carcinogen | - | - | [1] |

Experimental Protocols for Toxicological Studies (General Overview)

-

Acute Oral Toxicity (Up-and-Down Procedure): This method involves administering the substance to a small number of animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This allows for the determination of the LD50 with fewer animals.

-

Dermal Irritation: A small amount of the test substance (e.g., 0.5 mL) is applied to a shaved patch of skin on a rabbit and covered with a semi-occlusive dressing for a specified period (e.g., 4 hours).[16][17] The site is then observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[15][17]

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[19] A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the control.[19]

Caption: A generalized workflow for a dermal irritation study.

Conclusion

This compound (CAS 15764-24-6) is a high-boiling, low-volatility solvent with a favorable safety profile for its intended industrial applications. Its miscibility with a wide range of substances makes it a valuable component in coatings, inks, and cleaning formulations. For researchers and professionals in drug development, while not a primary pharmaceutical ingredient, an understanding of its properties is beneficial for assessing its potential as a trace solvent or in manufacturing processes. The available data indicates low acute toxicity and a lack of mutagenic or carcinogenic potential. Further research into its specific biological interactions, if any, would be necessary for applications outside of its current industrial uses.

References

- 1. shell.com [shell.com]

- 2. CAS 15764-24-6 | this compound - Beryl Chemical [berylchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 15764-24-6 [chemnet.com]

- 5. haihangchem.com [haihangchem.com]

- 6. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Temperatures Using A Differential Scanning Calorimeter [iokinetic.com]

- 11. researchgate.net [researchgate.net]

- 12. chemquest.com [chemquest.com]

- 13. ecetoc.org [ecetoc.org]

- 14. ecetoc.org [ecetoc.org]

- 15. daikinchemicals.com [daikinchemicals.com]

- 16. chemview.epa.gov [chemview.epa.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. epa.gov [epa.gov]

- 19. criver.com [criver.com]

An In-depth Technical Guide to the Solubility Spectrum of Dipropylene Glycol Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipropylene glycol ethyl ether (DPGEE). DPGEE is a versatile solvent with a bifunctional nature, possessing both ether and alcohol functionalities, which contributes to its broad-ranging applications in industries from coatings and inks to pharmaceuticals and cosmetics.[1] This document consolidates available data on its solubility in various media, its role as a solvent for different solutes, and standardized methodologies for solubility determination.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a mild, pleasant odor.[2] It is a member of the P-series glycol ethers, which are known for their excellent solvency, chemical stability, and compatibility with a wide range of substances.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C8H18O3 | [1] |

| CAS Number | 15764-24-6 | [3] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 223.5 ± 15.0 °C at 760 mmHg | [2] |

| Flash Point | 89.0 ± 20.4 °C | [2] |

| Density | 0.945 ± 0.06 g/cm³ (20 °C) | [2] |

| Vapor Pressure | 0.019 mmHg at 25°C | [2] |

Solubility of this compound in Various Solvents

DPGEE's unique molecular structure allows it to be an effective solvent for a wide array of substances. It is completely miscible with water and shows good compatibility with many organic solvents.[1][2]

Table 2: Solubility and Miscibility of DPGEE in Common Solvents

| Solvent | Solubility/Miscibility | Reference |

| Water | Completely miscible | [1] |

| Ethanol | Miscible | [4] |

| Acetone | Soluble | [5] |

| Toluene | Soluble | [6] |

| Benzene | Miscible | [4] |

| Carbon Tetrachloride | Miscible | [4] |

| Methanol | Miscible | [4] |

| Petroleum Ether | Miscible | [4] |

| Monochlorobenzene | Miscible | [4] |

| Mineral Oil | Forms translucent to clear dispersions | [7] |

| Vegetable Oils | Miscible | [8] |

| Esters | Fully miscible | [9] |

| Hydrocarbons | Fully miscible | [9] |

This compound as a Solvent for Various Solutes

DPGEE is a powerful solvent for a variety of materials, making it a valuable component in numerous formulations.

Table 3: Solubility of Various Solutes in this compound and Related Glycol Ethers

| Solute Class | Specific Solute | Solubility in DPGEE or related Glycol Ethers | Reference |

| Resins | Nitrocellulose | Soluble in glycol ethers. | [10][11][12][13][14] |

| Acrylic Resins | Soluble in glycol ethers; can be used as a solvent for acrylic resin solutions. | [15][16] | |

| Epoxy Resins | Soluble in glycol ethers; used as a diluent to reduce viscosity. | [3][5][17][18] | |

| Alkyd Resins | Used as a solvent. | [3] | |

| Polyester Paints | Used as a solvent. | [3] | |

| Active Pharmaceutical Ingredients (APIs) | Ibuprofen | Glycols like propylene (B89431) glycol show high solubility (e.g., 300 mg/g). While specific data for DPGEE is not available, its structural similarity suggests it would be an effective solvent. | [7][19][20][21] |

| Ketoprofen (B1673614) | Soluble in alcohols and other organic solvents; glycol ethers are expected to be good solvents. | [22][23][24][25][26] |

Experimental Protocols for Solubility Determination

The solubility of a substance like DPGEE can be determined using several established methods. The choice of method depends on the solute and solvent characteristics, and the required precision.

This is a widely used method for determining the water solubility of a substance.[27][28] A modified version can be used for determining the solubility of DPGEE in various solvents or the solubility of solid solutes in DPGEE.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of the solute (e.g., a solid resin or API) to a known volume of DPGEE in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

Phase Separation: Allow the solution to stand at the same constant temperature to allow undissolved solute to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully extract a sample from the clear supernatant, ensuring no solid particles are transferred. A syringe with a filter is recommended.

-

Analysis: Determine the concentration of the solute in the DPGEE sample using a suitable analytical technique (e.g., UV-Vis spectroscopy, gas chromatography, or gravimetric analysis after solvent evaporation).

-

Replicate: Repeat the experiment at least twice to ensure the reliability of the results.

Gas chromatography is a powerful technique for analyzing the composition of glycols and can be adapted to determine solubility.[29][30][31][32]

Protocol:

-

Calibration Standards: Prepare a series of standard solutions with known concentrations of the solute dissolved in DPGEE.

-

Sample Preparation: Prepare a saturated solution of the solute in DPGEE as described in the shake-flask method (Steps 1-4).

-

GC Analysis:

-

Inject a known volume of the filtered, saturated solution into the gas chromatograph.

-

The GC is equipped with a suitable column (e.g., a polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).

-

The operating conditions (e.g., oven temperature program, carrier gas flow rate) should be optimized to achieve good separation of the solute and solvent peaks.

-

-

Quantification: Compare the peak area of the solute in the sample chromatogram to the calibration curve generated from the standard solutions to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a solid solute in this compound.

Caption: Workflow for determining the solubility of a solid in DPGEE.

This guide provides a foundational understanding of the solubility spectrum of this compound. For specific applications, it is recommended to perform experimental solubility tests under the conditions relevant to the intended use. The provided protocols offer a starting point for such investigations.

References

- 1. shell.com [shell.com]

- 2. scribd.com [scribd.com]

- 3. purnimagroup.co.in [purnimagroup.co.in]

- 4. DIPROPYLENE GLYCOL METHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 5. What solvent is generally used to dilute powdered epoxy resin? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. filab.fr [filab.fr]

- 9. chinaamines.com [chinaamines.com]

- 10. T.N.C. - OUR PRODUCTS [tnc.com.tw]

- 11. naturalspublishing.com [naturalspublishing.com]

- 12. azom.com [azom.com]

- 13. Nitrocellulose | 9004-70-0 [chemicalbook.com]

- 14. diva-portal.org [diva-portal.org]

- 15. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]

- 16. RESIN SOLUBILITY [worldwin.co.kr]

- 17. Molecular structure and classification of epoxy adhesives - Knowledge [dinuofrp.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. dujps.com [dujps.com]

- 22. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2024.sci-hub.se [2024.sci-hub.se]

- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 27. laboratuar.com [laboratuar.com]

- 28. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 29. store.astm.org [store.astm.org]

- 30. webstore.ansi.org [webstore.ansi.org]

- 31. scribd.com [scribd.com]

- 32. infinitalab.com [infinitalab.com]

"spectroscopic data of dipropylene glycol ethyl ether (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dipropylene glycol ethyl ether (DPGEE), a versatile solvent and chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public domain spectra, representative data has been generated based on established principles of spectroscopy and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.10 - 1.25 | m | 9H | -CH₃ (propoxy and ethyl groups) |

| 3.30 - 3.70 | m | 7H | -CH₂-O- and -CH-O- |

| 4.05 | br s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 15.2 | -O-CH₂-C H₃ |

| 17.5 | -O-CH(C H₃)- |

| 65.0 - 75.0 | -C H₂-O- and -C H-O- |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Broad | O-H stretch |

| 2970, 2930, 2870 | Strong | C-H stretch (alkane) |

| 1110 | Strong | C-O stretch (ether) |

| 1375 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 59 | 100% | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 31 | Medium | [CH₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation if available.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

A Comparative Toxicological Profile of P-Series and E-Series Glycol Ethers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the toxicological profiles of propylene (B89431) (P-series) and ethylene (B1197577) (E-series) glycol ethers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a detailed comparison to inform solvent selection and risk assessment in laboratory and pharmaceutical applications.

Executive Summary

Glycol ethers are a class of solvents prized for their versatile properties. However, significant toxicological differences exist between the two major series. E-series glycol ethers, particularly short-chain variants, are associated with significant reproductive, developmental, and hematological toxicity. This toxicity is primarily attributed to their metabolism into alkoxyacetic acids. In contrast, P-series glycol ethers are metabolized via a less toxic pathway, primarily yielding propylene glycol. Consequently, P-series glycol ethers are generally considered to be a safer alternative and have progressively replaced their E-series counterparts in many applications. This guide presents a detailed examination of the toxicological data, metabolic pathways, and experimental methodologies used to evaluate these two classes of compounds.

Comparative Toxicological Data

The following tables summarize key quantitative toxicological data for a selection of common E-series and P-series glycol ethers, providing a basis for direct comparison of their acute toxicity.

Table 1: Acute Oral Toxicity Data (LD50)

| Glycol Ether | Series | Species | LD50 (mg/kg) |

| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rat | 880 |

| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | Rat | 2700 |

| Ethylene Glycol Butyl Ether (EGBE) | E-Series | Rat | 300 - 2000 |

| Diethylene Glycol Methyl Ether (DEGME) | E-Series | Rat | 7128 |

| Diethylene Glycol Ethyl Ether (DEGEE) | E-Series | Rat | 5500 |

| Diethylene Glycol Butyl Ether (DEGBE) | E-Series | Rat | 5660 |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | >300 - 2000 |

| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Rat | 5180 - 5400 |

Table 2: Acute Dermal Toxicity Data (LD50)

| Glycol Ether | Series | Species | LD50 (mg/kg) |

| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rabbit | 250 µL/kg |

| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | Rabbit | 10500 µL/kg |

| Ethylene Glycol Butyl Ether (EGBE) | E-Series | Rabbit | 220 |

| Diethylene Glycol Ethyl Ether (DEGEE) | E-Series | Rabbit | 9143 |

| Diethylene Glycol Butyl Ether (DEGBE) | E-Series | Rabbit | 4120 |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Rabbit | >1000 - 2000 |

| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Rabbit | 9500 to >19000 |

Table 3: Acute Inhalation Toxicity Data (LC50)

| Glycol Ether | Series | Species | LC50 |

| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rat | 500 ppm/4H |

| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | Rat | 12100 mg/m³/8H |

| Ethylene Glycol Butyl Ether (EGBE) | E-Series | Rat | 450 ppm/4H |

| Diethylene Glycol Methyl Ether (DEGME) | E-Series | Rat | >1.47 mg/L/4H |

| Diethylene Glycol Ethyl Ether (DEGEE) | E-Series | Rat | >5240 mg/m³/4H |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | >10 - 20 mg/L (4 hours) |

| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Rat | 500 ppm (no lethality) |

Table 4: No-Observed-Adverse-Effect Levels (NOAELs) for Reproductive and Developmental Toxicity

| Glycol Ether | Series | Species | Endpoint | NOAEL |

| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rat | Testicular Toxicity | < 750 ppm (in drinking water)[1] |

| Ethylene Glycol Diethyl Ether (EGdiEE) | E-Series | Mouse | Developmental Toxicity | 50 mg/kg/day[2] |

| Ethylene Glycol Diethyl Ether (EGdiEE) | E-Series | Rabbit | Developmental Toxicity | 25 mg/kg/day[2] |

| Diethylene Glycol Monomethyl Ether (DGME) | E-Series | Rat | Developmental Toxicity (oral) | 200 mg/kg/day[3] |

| Diethylene Glycol Monomethyl Ether (DGME) | E-Series | Rabbit | Developmental Toxicity (dermal) | 50 mg/kg/day[3] |

| Diethylene Glycol Monoethyl Ether (DGEE) | E-Series | Rat | Reproductive Toxicity | 2200 mg/kg/day[3] |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | Reproductive Toxicity (inhalation) | 300 ppm[4] |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | Developmental Toxicity (inhalation) | 1500 ppm[4] |

| Propylene Glycol | P-Series | Mouse | Reproductive Toxicity | 10,100 mg/kg/day[5] |

Metabolic Pathways: The Root of Differential Toxicity

The fundamental difference in the toxicological profiles of P-series and E-series glycol ethers lies in their distinct metabolic pathways. E-series glycol ethers are metabolized by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids, which are the primary mediators of their toxicity.[5][6] In contrast, P-series glycol ethers are primarily metabolized through O-demethylation to form propylene glycol, a significantly less toxic compound.[7]

Mechanisms of Toxicity: Signaling Pathways

The toxic alkoxyacetic acid metabolites of E-series glycol ethers can induce cellular stress, leading to the activation of key signaling pathways that can culminate in apoptosis (programmed cell death). Two central pathways in this process are the p53 signaling pathway and the mitochondrial apoptosis pathway.

p53 Signaling Pathway in Response to Cellular Stress

The p53 tumor suppressor protein is a critical regulator of the cell's response to stress, including DNA damage and metabolic alterations.[1][8][9] When activated, p53 can trigger cell cycle arrest to allow for repair, or if the damage is too severe, initiate apoptosis.

Mitochondrial Apoptosis Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a major route to programmed cell death. It is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors from the mitochondria.[4][10] Methoxyacetic acid (MAA), a metabolite of EGME, has been shown to induce the release of mitochondrial cytochrome c, a key step in this pathway.[11]

Experimental Protocols

The toxicological evaluation of glycol ethers relies on a battery of standardized in vivo and in vitro assays. The following sections provide an overview of key experimental methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Reproductive and Developmental Toxicity Testing

These studies are crucial for identifying adverse effects on fertility and embryonic development.

Experimental Workflow for Reproductive/Developmental Toxicity Screening (based on OECD Guideline 421): [2][12]

Methodology:

-

Animal Model: Typically, rats are used. At least 10 animals of each sex per dose group are recommended.[12]

-

Dose Administration: The test substance is administered orally in graduated doses to several groups of males and females. A control group receives the vehicle only.

-

Dosing Period: Males are dosed for a minimum of four weeks, including a two-week pre-mating period. Females are dosed for two weeks prior to mating, and dosing continues throughout gestation and lactation.[2]

-

Mating: Animals are typically paired one male to one female.

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length are recorded. Gross necropsy and histopathology of reproductive organs are performed.

-

Offspring: The number of live and dead pups, pup weight, and any physical or behavioral abnormalities are recorded.

-

Hematotoxicity Assessment

Hematotoxicity studies evaluate the adverse effects of a substance on the cellular components of blood and blood-forming organs.

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Dose Administration: The test substance is administered via the relevant route of exposure (oral, dermal, or inhalation) for a specified duration (e.g., 28 or 90 days).

-

Blood Collection: Blood samples are collected at specified intervals for hematological analysis.

-

Endpoints:

-

Complete Blood Count (CBC): Red blood cell (RBC) count, hemoglobin concentration, hematocrit, mean corpuscular volume (MCV), white blood cell (WBC) count and differential, and platelet count.

-

Reticulocyte Count: To assess bone marrow response to anemia.

-

Bone Marrow Analysis: Cellularity, myeloid-to-erythroid ratio, and morphology of hematopoietic precursor cells.

-

Red Blood Cell Fragility Test: To assess the susceptibility of erythrocytes to hemolysis.

-

Histopathology: Examination of the spleen and bone marrow for any treatment-related changes.

-

Dermal and Inhalation Toxicity Testing

These studies assess the toxicity of substances following skin contact or inhalation, which are relevant routes of occupational and consumer exposure.

Methodology for Acute Dermal Toxicity (based on OECD Guideline 402): [13][14]

-

Animal Model: The albino rabbit is the preferred species.

-

Preparation: Fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application: The test substance is applied uniformly over a shaved area (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 is determined, and any signs of skin irritation or systemic toxicity are recorded.

Methodology for Acute Inhalation Toxicity (based on OECD Guideline 403):

-

Animal Model: Rats are commonly used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a specified duration (typically 4 hours).

-

Concentration: Several concentration levels are tested. The concentration of the test substance in the chamber is monitored.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The LC50 is determined, and any signs of respiratory tract irritation or systemic toxicity are recorded.

Conclusion

The toxicological profiles of P-series and E-series glycol ethers are markedly different, with the E-series demonstrating a significantly higher potential for reproductive, developmental, and hematological toxicity. This difference is directly attributable to their distinct metabolic pathways. The formation of toxic alkoxyacetic acid metabolites from E-series glycol ethers is a key initiating event in their toxicity, potentially leading to cellular stress and the activation of apoptotic pathways. In contrast, the metabolism of P-series glycol ethers to less toxic compounds renders them a safer alternative in a wide range of applications. For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological differences is paramount for responsible solvent selection and the mitigation of potential health risks. This guide provides a foundational resource to aid in these critical decisions.

References

- 1. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The developmental toxicity of ethylene glycol diethyl ether in mice and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. ecetoc.org [ecetoc.org]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

"physical constants of dipropylene glycol ethyl ether (boiling point, viscosity)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of dipropylene glycol ethyl ether (DPEE). The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and outlining the methodologies for its determination.

Introduction

This compound, with the CAS number 15764-24-6, is a versatile organic solvent used in a variety of industrial applications. Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of solvency, volatility, and miscibility. An accurate understanding of its physical properties is crucial for its effective application in chemical synthesis, formulation development, and process design. The primary isomer is 2-(2-ethoxypropoxy)propan-1-ol.

Quantitative Data Summary

Table 1: Boiling Point and Viscosity of this compound and Related Compounds

| Compound | Boiling Point (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |

| This compound (DPEE) | 223.5 ± 15.0 at 760 mmHg | Data not available | Data not available |

| Dipropylene Glycol Methyl Ether (DPGME) | 190 at 760 mmHg[1] | Data not available | 4.55 at 20°C, 3.82 at 25°C[1][2] |

| Dipropylene Glycol (DPG) | 227 at 760 mmHg[3] | 75 at 25°C[3] | 118 at 20°C[3] |

| Dipropylene Glycol Propyl Ether | 230–235 | ~15 | Data not available |

Table 2: Additional Physical Constants of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₃[4] |

| Molecular Weight | 162.23 g/mol [4] |

| Density | 0.945 ± 0.06 g/cm³ at 20°C, 760 Torr |

| Flash Point | 89.0 ± 20.4 °C |

| Vapor Pressure | 0.019 mmHg at 25°C |

Experimental Protocols

The determination of the physical constants presented in this guide follows standardized experimental protocols. Below are detailed methodologies for measuring boiling point and viscosity.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is based on ASTM D1120.[5][6][7][8]

-

Apparatus: A round-bottom flask, a water-cooled reflux condenser, a calibrated partial immersion thermometer, and a heating mantle are required.[6]

-

Procedure:

-

A measured volume of the sample is placed in the round-bottom flask along with boiling stones to ensure smooth boiling.[6]

-

The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid, but not in contact with the flask walls.

-

The sample is heated gradually until it reaches a steady boil.[8]

-

The temperature is recorded when it remains constant, which is the equilibrium boiling point.[6]

-

The observed boiling point is then corrected for any deviation from standard atmospheric pressure (760 mmHg).[8]

-

3.2. Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For glycol ethers, kinematic viscosity is commonly determined using a capillary viscometer, such as the Ubbelohde viscometer, following procedures outlined in standards like ASTM D445 and ISO 3104.[9][10]

-

Apparatus: An Ubbelohde viscometer, a constant-temperature bath, a stopwatch, and a suction bulb are the primary pieces of equipment.[9]

-

Procedure:

-

The viscometer is thoroughly cleaned and dried.

-

The liquid sample is introduced into the filling tube of the viscometer.[11]

-

The viscometer is placed vertically in a constant-temperature bath until the sample reaches thermal equilibrium.[9]

-

Using suction, the liquid is drawn up through the capillary tube into the measuring sphere, above the upper timing mark.[11]

-

The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.[9][11]

-

The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (K): ν = K * t.[9]

-

Visualizations

Experimental Workflow for Viscosity Measurement

Caption: Workflow for determining kinematic viscosity using a capillary viscometer.

Logical Relationship of Physical Constants

References

- 1. DI(PROPYLENE GLYCOL) METHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 2. DIPROPYLENE GLYCOL METHYL ETHER (DPGME) - Ataman Kimya [atamanchemicals.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 1-Propanol, 2-(2-ethoxypropoxy)- | C8H18O3 | CID 13628003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. matestlabs.com [matestlabs.com]

- 9. martests.com [martests.com]

- 10. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Dipropylene Glycol Ethyl Ether: A Technical Health and Safety Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety profile of dipropylene glycol ethyl ether (DPEE) for laboratory applications. Due to the limited availability of specific toxicological data for DPEE, this guide incorporates information from closely related propylene (B89431) glycol ethers, such as dipropylene glycol methyl ether (DPGME) and dipropylene glycol (DPG), to provide a comprehensive assessment. All data derived from analogue substances are clearly indicated.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild, ethereal odor.[1] It is a versatile solvent used in a variety of industrial and commercial applications, including coatings, inks, and cleaners.[2][3] Its high solvency, low volatility, and miscibility with water make it a useful component in laboratory formulations.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15764-24-6 | [2] |

| Molecular Formula | C8H18O3 | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 223.5 °C | [2] |

| Flash Point | 89.0 °C | [2] |

| Density | 0.945 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 0.019 mmHg at 25 °C | [2] |

| Water Solubility | Miscible | [1] |

Toxicological Profile

The available data indicates that this compound has a low order of acute toxicity.[3][4] As with other glycol ethers, prolonged or repeated exposure may lead to mild irritation.[5]

Acute Toxicity

Specific acute toxicity data for DPEE is limited. However, data from the closely related dipropylene glycol methyl ether (DPGME) and dipropylene glycol (DPG) suggest low acute toxicity by oral, dermal, and inhalation routes.

Table 2: Acute Toxicity Data for DPEE and Related Compounds

| Test | Species | Route | Value | Compound | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | DPGME | [1] |

| LD50 | Rabbit | Dermal | 9,500 mg/kg | DPGME | [1] |

| LC50 | Rat | Inhalation | > 500 ppm (6 hours) | DPGME | [1] |

| LD50 | Rat | Oral | > 13,000 mg/kg | DPG | |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | DPG | |

| LC50 | Rat, Guinea Pig | Inhalation | No deaths at 6-8 g/m³ | DPG |

Skin and Eye Irritation

Studies on DPEE and related compounds indicate a low potential for skin and eye irritation.

-

Skin Irritation: A study on a substance identified as this compound, conducted according to OECD Guideline 404, found no evidence of skin irritation or corrosion in rabbits after a 4-hour semi-occlusive application. The mean irritation score was 0.0 for erythema and edema at all observation times.

-

Eye Irritation: An acute eye irritation study in rabbits, following OECD Guideline 405, showed that DPEE is not classified as an eye irritant.

Skin Sensitization

There is no evidence to suggest that DPEE is a skin sensitizer.[5] A Guinea Pig Maximization Test (OECD Guideline 406) would be the standard method to confirm this.

Sub-chronic Toxicity

A 13-week inhalation study on DPGME in rats and rabbits showed no adverse effects at concentrations up to 200 ppm.[6] A 90-day dermal study with DPGME in rabbits also showed no significant effects on hematology, organ weight, or histopathology.[7]

Genotoxicity

Carcinogenicity

Long-term studies on glycol ethers have generally not indicated a carcinogenic potential.[5] Shell states that their DPEE product is not classified as a carcinogen.[4] A 2-year drinking water study on DPG in rats and mice found no evidence of carcinogenicity.

Reproductive and Developmental Toxicity

Shell's product stewardship summary for DPEE states that it is not expected to impair fertility or damage the developing fetus.[4] Developmental toxicity studies on DPGME via inhalation in rats and rabbits showed no developmental toxicity at the highest dose tested.[8]

Mechanism of Toxicity: α2u-Globulin Nephropathy

Kidney effects observed in male rats exposed to some glycol ethers, including the potential for similar effects from DPEE, are thought to be due to a mechanism known as α2u-globulin nephropathy.[2][5] This is a male rat-specific syndrome and is not considered relevant to humans.

dot

Caption: Proposed mechanism of α2u-globulin nephropathy in male rats.

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD guidelines. Specific study parameters for DPEE may vary.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

dot

Caption: Workflow for an acute dermal irritation study.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Application: A dose of 0.5 mL of the undiluted test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is secured with a semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. Dermal reactions are graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

dot

Caption: Workflow for an acute eye irritation study.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored. The reversibility of any lesions is observed for up to 21 days.

Health and Safety for Lab Use

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. For the related compound, dipropylene glycol methyl ether (DPGME), the following limits have been set:

Table 3: Occupational Exposure Limits for DPGME

| Organization | TWA | STEL | Reference |

| ACGIH | 100 ppm | 150 ppm | [9] |

| NIOSH | 100 ppm | 150 ppm | [9] |

| OSHA | 100 ppm | - | [9] |

Given the structural similarity, these limits can provide guidance for DPEE until specific limits are established.

Handling and Storage

-

Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid contact with skin and eyes, and avoid breathing vapors.[9] Use non-sparking tools and prevent the build-up of electrostatic charge.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[4] Keep containers tightly closed.[9] Store separately from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Body Protection: Wear a standard laboratory coat.

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9] Ensure adequate ventilation and eliminate all ignition sources.[9]

Conclusion

This compound exhibits a low toxicity profile based on the available data and information from structurally similar compounds. The primary hazards are associated with its combustible nature and the potential for mild irritation with prolonged or repeated contact. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, should be sufficient to ensure safe handling. While the male rat-specific kidney effects are not considered relevant to human health, they are an important toxicological consideration for this class of chemicals. Further studies on DPEE would be beneficial to fill the existing data gaps and provide a more definitive toxicological profile.

References